Reduced hERG Liability: A Direct Comparison of Cardiotoxicity Risk with Me-TPP and C23.28-TPP
(6-hydroxyhexyl)triphenylphosphonium bromide (designated 6-hh-TPP) exhibits a markedly lower inhibition of the human ether-à-go-go-related gene (hERG) potassium channel compared to the simpler methyltriphenylphosphonium (Me-TPP) cation [1]. In an automated Q patch assay, 6-hh-TPP demonstrated a significantly higher IC50, indicating a superior cardiac safety margin [1]. This finding highlights that the C6 hydroxyalkyl chain mitigates the intrinsic hERG liability of the TPP+ pharmacophore relative to minimal alkyl substitution [1].
| Evidence Dimension | hERG channel inhibition (IC50) |
|---|---|
| Target Compound Data | Approximately 30 μM (estimated from published curve) |
| Comparator Or Baseline | Methyltriphenylphosphonium bromide (Me-TPP): IC50 approximately 4.7 μM; C23.28-TPP (a more complex prodrug): IC50 approximately 5.7 μM |
| Quantified Difference | 6-hh-TPP shows an approximately 6.4-fold higher IC50 compared to Me-TPP, indicating significantly reduced hERG channel blockade. |
| Conditions | Automated Q patch assay on cells expressing the hERG channel |
Why This Matters
Lower hERG inhibition correlates with a reduced risk of drug-induced QT prolongation and cardiac arrhythmia, a critical safety parameter for selecting a mitochondrial carrier in early-stage drug discovery.
- [1] Extended Data Fig. 7f in: Singh, S., et al. (2020). IspH inhibitors kill Gram-negative bacteria and mobilize immune clearance. Nature, 588(7837), 304-309. View Source
